Selenium, dibromo(2-bromoethyl)phenyl-
Description
Significance of Organoselenium Chemistry in Advanced Synthesis
The utility of organoselenium compounds in advanced synthesis is extensive and multifaceted. They can act as reagents, intermediates, and catalysts in a wide array of chemical transformations. A key attribute of selenium is its ability to exist in multiple oxidation states (-2, +2, +4, +6), which allows for a rich and diverse chemistry. niscpr.res.in Organoselenium reagents are prized for their ability to facilitate a variety of synthetic operations, including the formation of carbon-carbon and carbon-heteroatom bonds, cyclization reactions, and the introduction of functional groups with high levels of chemo-, regio-, and stereoselectivity. wiley-vch.de
Furthermore, the selenium moiety can be readily introduced into organic molecules and subsequently removed or transformed, making it a valuable "functional group handle" in complex molecule synthesis. This has led to the widespread application of organoselenium compounds in the total synthesis of natural products and the preparation of biologically active molecules.
Overview of Electrophilic Organoselenium Reagents and Their Synthetic Utility
A significant portion of organoselenium chemistry is centered around the electrophilic nature of certain selenium species. Electrophilic selenium reagents are typically generated from stable precursors, such as diaryl diselenides, through oxidative cleavage of the Se-Se bond. wiley-vch.de Common electrophilic reagents include selenenyl halides (RSeX, where X = Cl, Br), which are effective sources of the "RSe+" synthon.
These electrophilic species readily react with nucleophilic substrates like alkenes and alkynes. The addition of an organoselenenyl halide to an alkene, for instance, proceeds via a cyclic seleniranium ion intermediate. This intermediate can then be intercepted by a variety of nucleophiles (both internal and external) to afford a range of functionalized products. wiley-vch.dethieme-connect.de This process, often termed "selenofunctionalization," is a powerful method for the stereospecific introduction of two different functional groups across a double bond.
Contextualization of Organoselenium Dibromides within Selenium(IV) Species
Dibromo(2-bromoethyl)phenylselenium belongs to the class of organoselenium(IV) dihalides, specifically diorganoselenium dibromides (R₂SeBr₂). These compounds feature a selenium atom in the +4 oxidation state, bonded to two organic substituents and two halogen atoms. They are typically synthesized through the oxidative addition of elemental bromine to a corresponding diorganoselenide (R₂Se). rsc.org
Diorganoselenium dibromides are generally stable, though sometimes moisture-sensitive, compounds. They can serve as precursors for other organoselenium species or be used directly in synthesis. Their reactivity is characterized by the potential to act as oxidizing agents or as sources of electrophilic bromine or organoselenium moieties. For instance, they can undergo reductive elimination to regenerate the selenide (B1212193) and release bromine, or participate in substitution reactions at the selenium center.
Scope and Academic Relevance of Dibromo(2-bromoethyl)phenylselenium Research
While the broader classes of organoselenium reagents are well-documented, specific research on "Selenium, dibromo(2-bromoethyl)phenyl-" is not extensively found in the current body of scientific literature. This suggests that it may not be a commonly employed reagent or a commercially available compound. Its academic relevance, therefore, lies more in its potential as a reactive intermediate and as a representative member of the diorganoselenium dibromide family, rather than in a large volume of dedicated studies.
The primary interest in a molecule like dibromo(2-bromoethyl)phenylselenium would stem from its potential synthetic applications. Given its structure, it could theoretically be synthesized and utilized in several ways. A plausible synthetic route would involve the preparation of (2-bromoethyl)(phenyl)selenide, followed by oxidative addition of bromine.
Table 1: Plausible Synthetic Scheme for Dibromo(2-bromoethyl)phenylselenium
| Step | Reaction | Precursors | Product |
| 1 | Nucleophilic Substitution | Phenylselenolate (PhSe⁻), 1,2-Dibromoethane | (2-Bromoethyl)(phenyl)selenide |
| 2 | Oxidative Addition | (2-Bromoethyl)(phenyl)selenide, Bromine (Br₂) | Dibromo(2-bromoethyl)phenylselenium |
The academic exploration of this compound could focus on several areas:
Reactive Intermediate: It could be generated in situ to participate in subsequent reactions. For example, it could serve as a precursor for generating a selenonium ylide or for intramolecular cyclization reactions, where the bromoethyl group could act as an internal electrophile.
Electrophilic Brominating Agent: The compound could potentially deliver electrophilic bromine to other substrates, with the organoselenium fragment acting as a leaving group.
Comparative Reactivity Studies: Research could be undertaken to compare its reactivity with other diorganoselenium dibromides to better understand the electronic and steric effects of the (2-bromoethyl) group on the stability and reactivity of the Se(IV) center.
Properties
CAS No. |
62559-27-7 |
|---|---|
Molecular Formula |
C8H9Br3Se |
Molecular Weight |
423.84 g/mol |
IUPAC Name |
[dibromo(2-bromoethyl)-λ4-selanyl]benzene |
InChI |
InChI=1S/C8H9Br3Se/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
PZZAZSRLINQKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se](CCBr)(Br)Br |
Origin of Product |
United States |
**synthetic Methodologies for Dibromo 2 Bromoethyl Phenylselenium**
Precursor Synthesis and Reactivity Pathways
The successful synthesis of the target compound is intrinsically linked to the reliable preparation of its precursors. The reactivity of these precursors dictates the choice of synthetic routes and reaction conditions.
Organoselenyl halides are pivotal reagents in organoselenium chemistry. Phenylselenyl bromide (PhSeBr), a key analogue, is a commonly used reagent for introducing the "PhSe" group into organic molecules. wiley-vch.demendelchemicals.comsigmaaldrich.com It is a commercially available, crystalline solid that serves as a source for the electrophilic phenylselenyl cation ("PhSe+"). wikipedia.org
The most direct and common synthesis of phenylselenyl bromide involves the halogenation of diphenyl diselenide. wiley-vch.dewikipedia.org This reaction proceeds by the cleavage of the selenium-selenium bond upon treatment with elemental bromine. wiley-vch.de Typically, the reaction is carried out by adding a stoichiometric amount of bromine to a solution of diphenyl diselenide in an inert solvent like tetrahydrofuran (B95107) or carbon tetrachloride. wiley-vch.de
Table 1: Synthesis of Phenylselenyl Bromide
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
Diorganyl diselenides are stable, versatile precursors for a wide array of electrophilic selenium species. wiley-vch.demdpi.com The generation of these reactive intermediates is most frequently accomplished through the oxidative cleavage of the Se-Se bond by halogens. wiley-vch.decardiff.ac.uk For instance, the reaction of a diselenide (R-Se-Se-R) with bromine yields two equivalents of the corresponding selenenyl bromide (R-Se-Br), a potent electrophile. wiley-vch.decardiff.ac.uk
This transformation is fundamental to many selenium-mediated organic reactions. The resulting electrophilic selenium species can readily react with nucleophiles, such as alkenes and alkynes, to form seleniranium ion intermediates, which can then be trapped by various nucleophiles to afford addition products. cardiff.ac.uk Beyond direct halogenation, other oxidizing agents can be employed to generate these electrophilic intermediates in situ. Reagents such as Oxone® can facilitate the oxidative cleavage of diselenides, expanding the toolkit for creating reactive selenium species under different conditions. mdpi.com This in situ generation is a cornerstone of electrophilic selenium catalysis. nih.gov
Targeted Synthesis Strategies for Dibromo(2-bromoethyl)phenylselenium
Building upon the chemistry of selenium precursors, specific strategies can be devised to synthesize the target molecule, dibromo(2-bromoethyl)phenylselenium. This compound is a selenium(IV) species, often referred to as a selenide (B1212193) dibromide, which can be accessed through oxidative addition to a selenium(II) precursor.
A primary and straightforward approach to synthesizing dibromo(2-bromoethyl)phenylselenium is the direct bromination of its corresponding selenide, (2-bromoethyl)phenylselenide. This reaction represents a classic oxidative addition, where the selenium(II) atom of the selenoether is oxidized to selenium(IV).
The process involves treating (2-bromoethyl)phenylselenide with one equivalent of molecular bromine. The lone pair of electrons on the selenium atom attacks the bromine molecule, leading to the formation of the stable, crystalline selenide dibromide product. This method is generally efficient and clean, provided that the starting selenide is readily available. The reaction is typically performed in a non-participating solvent, such as carbon tetrachloride or dichloromethane (B109758), often at reduced temperatures to control the reaction's exothermicity.
An alternative, though less direct, synthetic pathway can be envisioned that proceeds through a highly reactive selenium(IV) intermediate. A documented synthesis of aryl 2-haloethyl selenide dihalides provides a strong basis for this approach. scispace.com In this method, an aryl selenocyanate (B1200272) (e.g., phenyl selenocyanate) is treated with an excess of bromine (two equivalents). scispace.com This reaction is hypothesized to generate a phenylselenyl tribromide (PhSeBr₃) intermediate in situ.
This tribromide species, which can be viewed as an adduct of selenium tetrabromide, is a powerful electrophile. It is not isolated but is immediately allowed to react with a stream of ethylene (B1197577) gas. The ethylene molecule is attacked by the electrophilic selenium center, followed by the transfer of a bromide atom, to yield the final product, dibromo(2-bromoethyl)phenylselenium. scispace.com This elegant one-pot reaction efficiently constructs the target molecule from simple precursors, highlighting the utility of reactive selenium(IV) intermediates in complex molecule synthesis. scispace.com
Reaction Scheme:
Ph-Se-CN + 2 Br₂ → [PhSeBr₃] + BrCN
[PhSeBr₃] + H₂C=CH₂ → Ph(CH₂CH₂Br)SeBr₂
Optimization of Reaction Conditions for Compound Synthesis
The efficiency and yield of the synthesis of dibromo(2-bromoethyl)phenylselenium are highly dependent on the precise control of reaction conditions. Optimization of parameters such as solvent, temperature, stoichiometry, and reaction time is crucial for maximizing product formation and minimizing side reactions. researchgate.net
For the direct bromination of (2-bromoethyl)phenylselenide, key variables would include:
Solvent: Inert solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or hexane (B92381) are preferred to prevent solvent participation in the reaction.
Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C or -78 °C) to manage the exothermic nature of bromination and enhance selectivity, before potentially allowing the reaction to warm to room temperature. thieme-connect.com
Stoichiometry: Precise control of the bromine-to-selenide ratio (ideally 1:1) is essential to prevent over-bromination or incomplete reaction.
Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is necessary to determine the point of completion, avoiding degradation of the product over extended periods.
A hypothetical optimization study for this reaction might produce data similar to that shown in the following table, illustrating how systematic variation of conditions can lead to an ideal synthetic protocol.
Table 2: Hypothetical Optimization for the Bromination of (2-Bromoethyl)phenylselenide
| Entry | Solvent | Temperature (°C) | Time (h) | Bromine (Equivalents) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂ | 25 | 2 | 1.0 | 75 |
| 2 | CCl₄ | 25 | 2 | 1.0 | 78 |
| 3 | Hexane | 25 | 2 | 1.0 | 72 |
| 4 | CH₂Cl₂ | 0 | 2 | 1.0 | 85 |
| 5 | CH₂Cl₂ | 0 to 25 | 1.5 | 1.0 | 92 |
| 6 | CH₂Cl₂ | 0 | 2 | 1.2 | 88 (with impurities) |
Based on such a study, the optimal conditions would be identified as adding the bromine at 0°C in dichloromethane and allowing the reaction to proceed for 1.5 hours while warming to room temperature, leading to the highest yield of the pure product.
Solvent Effects on Yield and Selectivity
The choice of solvent is a critical parameter in the synthesis of organoselenium compounds, influencing both the reaction rate and the formation of side products. For the synthesis of compounds structurally similar to dibromo(2-bromoethyl)phenylselenium, such as bis(2-haloethyl) selenides, non-polar, aprotic solvents have been found to be most effective.
| Solvent | Anticipated Relative Yield | Anticipated Selectivity | Rationale |
|---|---|---|---|
| Carbon Tetrachloride | High | High | Non-polar, aprotic; documented as an effective solvent for this reaction. |
| Chloroform (B151607) | High | High | Similar properties to carbon tetrachloride; known to be effective for related syntheses. |
| Acetonitrile (B52724) | Moderate | Low | Polar aprotic solvent; may promote the formation of side products in analogous reactions. |
| Ethyl Acetate (B1210297) | Moderate | Low | Moderately polar aprotic solvent; may lead to an increase in side product formation. |
Temperature and Stoichiometric Control
Temperature and the precise molar ratios of reactants are fundamental to controlling the reaction's efficiency and preventing the formation of byproducts. The synthesis of dibromo(2-bromoethyl)phenylselenium is typically conducted at room temperature. This suggests that the activation energy for the reaction is sufficiently low and that elevated temperatures are not necessary and could potentially lead to decomposition of the product or increased side reactions. The reaction is also noted to be exothermic, particularly during the addition of ethylene, further indicating that external heating is not required.
Stoichiometric control is crucial in this multi-step synthesis. The initial reaction calls for a 2:1 molar ratio of bromine to phenyl selenocyanate to form the phenylselenium tribromide intermediate. A deviation from this ratio could lead to the formation of other selenium species. In the subsequent step, ethylene is generally supplied in excess to ensure the complete conversion of the intermediate. Controlling the rate of ethylene addition is also important to manage the exothermic nature of the reaction.
| Parameter | Condition | Anticipated Effect on Yield | Anticipated Effect on Selectivity | Rationale |
|---|---|---|---|---|
| Temperature | Low Temperature | Decreased reaction rate | May increase selectivity by minimizing side reactions | Reduced kinetic energy may slow the primary reaction and potential side reactions. |
| Room Temperature | Optimal | Optimal | Documented condition for successful synthesis. | |
| High Temperature | Potential for decreased yield | Decreased | Increased likelihood of product decomposition and formation of byproducts. | |
| Stoichiometry (Bromine:Phenyl Selenocyanate) | < 2:1 | Decreased | Incomplete formation of the tribromide intermediate | Insufficient bromine would lead to unreacted starting material or other selenium species. |
| 2:1 | Optimal | Optimal | Ensures complete conversion to the phenylselenium tribromide intermediate. | |
| > 2:1 | No significant improvement | Potential for decreased selectivity | Excess bromine could lead to undesired side reactions. |
**reaction Mechanisms and Transformations Involving Dibromo 2 Bromoethyl Phenylselenium**
Electrophilic Reactivity of Organoselenium Dibromides
Organoselenium dibromides, such as dibromo(2-bromoethyl)phenylselenium, are powerful electrophiles. The selenium-bromine bond is polarized, rendering the selenium atom susceptible to attack by nucleophiles like alkenes and alkynes. This electrophilicity is the cornerstone of its utility in organic synthesis, initiating transformations through key cationic intermediates.
The central feature of the reaction between dibromo(2-bromoethyl)phenylselenium and carbon-carbon multiple bonds is the formation of a three-membered cyclic intermediate known as a seleniranium ion (from alkenes) or an episelenonium ion (from alkynes). This process is initiated by the electrophilic attack of the selenium cation on the π-system of the unsaturated bond.
While direct studies on dibromo(2-bromoethyl)phenylselenium are limited, the reactivity of its precursor, 2-bromoethyl phenyl selenide (B1212193) (PhSeCH2CH2Br), provides significant mechanistic insight. Research has shown that adducts of phenylselenenyl bromide with alkenes, such as 2-bromoethyl phenyl selenide, can participate in transfer reactions. These compounds are believed to exist in equilibrium with seleniranium species. nih.gov The driving force for the generation of these cations is the significant anchimeric assistance (neighboring group participation) from the selenium atom. nih.gov
This suggests a reaction pathway where dibromo(2-bromoethyl)phenylselenium interacts with an alkene or alkyne, leading to the formation of a seleniranium or episelenonium ion. This intermediate is a high-energy species that is readily opened by a nucleophile. The subsequent nucleophilic attack dictates the final structure of the product. The supposed reaction pathway involves the transfer of the selenium group from these seleniranium species to other alkenes or alkynes. nih.gov
A defining characteristic of electrophilic additions involving seleniranium ion intermediates is their high stereoselectivity. The reaction almost invariably proceeds via an anti-addition pathway.
Once the seleniranium ion forms, it shields one face of the original double bond. Consequently, the subsequent nucleophilic attack must occur from the opposite face. thieme-connect.de This backside attack, analogous to an SN2 reaction, results in the two new substituents being added to opposite sides of the carbon-carbon bond, leading to a trans configuration in the product. For example, the addition to cyclohexene (B86901) would yield a trans-1,2-disubstituted cyclohexane. This stereospecificity is a powerful tool in stereocontrolled synthesis. Studies on the addition of selenium dihalides to acetylenes have also confirmed a stereoselective anti-addition, affording products with an (E)-configuration. nih.gov
Addition Reactions Across Carbon-Carbon Multiple Bonds
The formation of the seleniranium ion intermediate opens the door to a wide range of addition reactions, allowing for the introduction of the selenium moiety along with another functional group across a double or triple bond.
Selenofunctionalization is a key transformation enabled by reagents like dibromo(2-bromoethyl)phenylselenium. This process involves the addition of the selenium atom and another atom or functional group (the nucleophile) across an unsaturated bond. The reaction of the selenium electrophile with an alkene results in a 1,2-adduct. thieme-connect.de The nucleophile that attacks the seleniranium intermediate can be the bromide ion from the reagent itself or an external nucleophile present in the reaction medium. This versatility allows for the synthesis of a diverse array of vicinally difunctionalized molecules.
As a direct consequence of the mechanism described in section 3.1.2, all selenofunctionalization reactions proceeding through a seleniranium intermediate follow a trans-addition pathway. The nucleophile attacks one of the carbons of the three-membered ring from the side opposite to the selenium bridge. This results in the exclusive formation of products where the selenium group and the nucleophile have a trans relationship. This stereochemical outcome is highly reliable and is a hallmark of electrophilic selenium chemistry.
The table below summarizes the expected outcomes for the addition of dibromo(2-bromoethyl)phenylselenium to unsaturated substrates.
| Substrate | Intermediate | Attacking Nucleophile (Nu⁻) | Product Type | Stereochemistry |
| Alkene (R-CH=CH-R) | Seleniranium Ion | Br⁻ (from reagent) | Vicinal Bromo Selenide | trans / anti |
| Alkene (R-CH=CH-R) | Seleniranium Ion | H₂O, ROH (external) | β-Hydroxy/Alkoxy Selenide | trans / anti |
| Alkyne (R-C≡C-R) | Episelenonium Ion | Br⁻ (from reagent) | (E)-Vinyl Bromo Selenide | anti |
This table illustrates the predicted products based on established reaction mechanisms for organoselenium dibromides.
The scope of selenofunctionalization is further broadened by the variety of nucleophiles that can be employed to open the seleniranium ion intermediate. These reactions are broadly classified as heteroselenenylation or carboselenenylation.
Heteroselenenylation occurs when the nucleophile is a heteroatom. If the reaction is carried out in the presence of water, alcohols, or carboxylic acids, the corresponding β-hydroxy, β-alkoxy, or β-acyloxy selenides are formed. Similarly, nitrogen-based nucleophiles can be used to synthesize β-amino selenides.
Carboselenenylation involves the use of a carbon-based nucleophile. While less common in the context of organoselenium dibromides, this pathway can be achieved under specific conditions, often involving organometallic reagents or electron-rich aromatic systems, to form a new carbon-carbon bond.
Oxidative Transformations Mediated by Selenium(IV) Species
Selenium(IV) compounds, including organoselenium species, are well-known oxidizing agents in organic synthesis. nih.govnih.gov They can participate in a variety of oxidative transformations, such as allylic oxidations, dehydrogenations, and the oxidation of various functional groups. nih.govnih.govwikipedia.org
Selenium(IV) oxides and organoselenium compounds can act as oxygen donors or oxygen-transfer agents, often in conjunction with a co-oxidant like hydrogen peroxide or tert-butyl hydroperoxide. nih.govresearchgate.net These systems are considered "green reagents" for various oxidation reactions. nih.govnih.gov The organoselenium compound is oxidized to a higher oxidation state by the co-oxidant, and this activated selenium species then transfers an oxygen atom to the substrate, regenerating the initial selenium compound which can then re-enter the catalytic cycle. cardiff.ac.uk
Dibromo(2-bromoethyl)phenylselenium, being a selenium(IV) species, has the potential to act as an oxidant. However, the presence of the bromo ligands might favor other reaction pathways over direct oxygen transfer. It is more likely to participate in reactions where the selenium atom acts as an electrophile, leading to the introduction of both a selenium and a bromine atom across a double bond (oxy- or haloselenenylation).
The mechanisms of oxidation reactions mediated by selenium(IV) compounds can be either ionic or free-radical in nature, depending on the substrate and the reaction conditions. nih.govnih.gov
Ionic Mechanisms: Many selenium-mediated oxidations are believed to proceed through ionic pathways. For example, the allylic oxidation of alkenes by selenium dioxide is proposed to involve an initial ene reaction followed by a researchgate.netchemeurope.com-sigmatropic rearrangement. wikipedia.orgchemeurope.com In other cases, the electrophilic selenium species can add to a double bond to form a seleniranium ion, which is then attacked by a nucleophile. researchgate.net
Free Radical Mechanisms: There is also evidence for free-radical pathways in certain selenium-mediated oxidations. researchgate.netrsc.org For instance, the formation of polyaniline through the oxidation of aniline (B41778) with selenium dioxide is suggested to occur via a radical mechanism. beilstein-journals.orgnih.gov The generation of selenium-centered radicals can initiate polymerization or other radical-mediated transformations. Recent studies have highlighted the importance of radical and radical ion intermediates in a wide range of chemical and biological processes. rsc.org
The specific pathway followed by dibromo(2-bromoethyl)phenylselenium would depend on the reaction partners and conditions. The presence of weak bonds and the potential for single-electron transfer could favor radical mechanisms under certain circumstances.
Selenoxide elimination is a widely used method for introducing double bonds into organic molecules, particularly for the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.org This reaction involves the oxidation of a selenide to a selenoxide, which then undergoes a syn-elimination via a five-membered cyclic transition state to form an alkene and a selenenic acid. wikipedia.orgchemeurope.comwikipedia.org The elimination typically occurs under mild conditions, with most selenoxides decomposing between -50 and 40 °C. wikipedia.org
The chemistry of dibromo(2-bromoethyl)phenylselenium, a selenium(IV) species, is distinct from that of selenoxide elimination, which proceeds through a selenium(II) to selenium(IV) oxidation followed by elimination.
Here is a comparison of key features:
| Feature | Dibromo(2-bromoethyl)phenylselenium (Se(IV)) Transformations | Selenoxide Elimination |
| Selenium Oxidation State | Starts at Se(IV) | Involves oxidation from Se(II) to Se(IV) |
| Primary Reaction Type | Electrophilic addition, cyclization, oxidation | Pericyclic syn-elimination |
| Typical Substrate | Alkenes, alkynes, and other nucleophilic species | Selenides with a β-hydrogen |
| Primary Product | Halogenated and selenated organic molecules, heterocyles | Alkenes (often α,β-unsaturated carbonyls) |
| Key Intermediate | Seleniranium ion (in some cases) | Selenoxide |
| Stereochemistry | Often involves anti-addition in electrophilic additions | Syn-elimination |
Radical Reactions Involving Organoselenium Bromides
Organoselenium compounds, including organoselenium bromides, are recognized as versatile precursors for the generation of radical species. researchgate.net These radicals are highly reactive intermediates that can participate in a wide array of chemical transformations, offering powerful methods for the construction of complex molecular architectures. researchgate.netresearchgate.net The reactivity of these compounds is largely dictated by the relatively weak carbon-selenium (C-Se) and selenium-halogen (Se-X) bonds, which can undergo homolytic cleavage under mild conditions. diva-portal.orgwikipedia.org
The generation of selenium-centered radicals is a critical initiation step for subsequent radical reactions. While the most extensively studied pathway involves the homolytic cleavage of the selenium-selenium (Se-Se) bond in diselenides, typically induced by heat or ultraviolet/visible light, seleno radicals can also be generated from other precursors. researchgate.netnih.govmdpi.com
For organoselenium dibromide species such as dibromo(2-bromoethyl)phenylselenium, the formation of a seleno radical would likely proceed via the homolytic cleavage of a selenium-bromine (Se-Br) bond. This process can be initiated by standard radical initiators, such as azo compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides, which decompose upon heating to produce radicals that can facilitate the cleavage. wikipedia.orgijrpc.com Photochemical methods can also be employed, where irradiation with light of a suitable wavelength provides the energy to break the Se-Br bond. nih.gov The resulting species would be a selenium-centered radical capable of initiating further chemical transformations. Single-electron oxidation of related selenium compounds can also lead to the formation of radical cation intermediates, which in turn can generate seleno radicals. rsc.org
Table 1: Common Methods for Generating Selenium Radicals
| Precursor Type | Method of Initiation | Bond Cleaved | Ref. |
| Diorganyl Diselenides (R-Se-Se-R) | Photolysis (UV/Visible Light), Heat | Se-Se | researchgate.netnih.gov |
| Organoselenium Halides (R-Se-Br) | Radical Initiators (e.g., AIBN), Heat, Light | Se-Br | wikipedia.orgijrpc.com |
| Diorganyl Selenides (R-Se-R) | Electrochemical Oxidation | C-Se (via radical cation) | rsc.orgnih.gov |
Once generated, selenium-centered radicals are highly effective intermediates for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netnih.gov These transformations are central to synthetic organic chemistry and provide routes to complex molecules from simpler starting materials. nih.govlibretexts.org
The general mechanism for C-C bond formation involves the addition of the seleno radical (RSe•) to a carbon-carbon multiple bond, such as in an alkene or alkyne. libretexts.org This addition generates a new carbon-centered radical intermediate, which can then participate in a subsequent bond-forming event. diva-portal.orglibretexts.org For example, this carbon radical can be trapped by another alkene molecule in an intermolecular reaction or react with a radical-accepting group to forge the new C-C bond. researchgate.net
Similarly, carbon-heteroatom bonds can be formed through radical pathways involving organoselenium intermediates. nih.govresearchgate.net In some reactions, the selenium moiety acts as a temporary functional group that facilitates the introduction of another heteroatom. For instance, a process known as selenosulfonylation involves the concomitant addition of a seleno group and a sulfonyl group across a double or triple bond, thereby forming both a C-Se and a C-S bond in a single operation. researchgate.net These reactions highlight the utility of organoselenium compounds as versatile reagents in modern organic synthesis. google.com
Table 2: Examples of Radical Bond-Forming Reactions
| Reaction Type | Substrates | Radical Intermediate | Product Type | Ref. |
| C-C Bond Formation | Alkene/Alkyne + Organoselenium Precursor | Carbon-centered radical | Functionalized Alkane/Alkene | diva-portal.orglibretexts.org |
| C-S Bond Formation (Selenosulfonylation) | 1,6-Diene + TolSO₂SePh | Carbon-centered radical | Cyclic Alkyl Sulfone | researchgate.net |
| C-Se Bond Formation | Diene + Diselenide | Carbon-centered radical | Seleno-benzazepine | rsc.orgnih.gov |
Radical additions of organoselenium species to unsaturated carbon-carbon bonds are a cornerstone of their application in synthesis. acs.orgresearchgate.net The reaction is initiated by the formation of a seleno radical, which then adds to an alkene or alkyne. nih.gov In the simplest case, the resulting carbon-centered radical abstracts an atom (e.g., a hydrogen or halogen) from a suitable donor to yield the final addition product. chemrxiv.org
A more sophisticated and powerful application of this initial addition is the initiation of cascade cyclizations. rsc.org In these reactions, the carbon-centered radical formed after the initial addition to an unsaturated substrate undergoes one or more subsequent intramolecular cyclization steps. sci-hub.seacs.org This process allows for the rapid construction of complex polycyclic systems in a single, efficient operation. mdpi.com The cascade is terminated when the final radical intermediate is quenched, often by abstracting an atom from a donor or through a radical-radical recombination event. diva-portal.org These selenium radical-mediated cascade cyclizations have been successfully employed to synthesize a variety of complex heterocyclic and carbocyclic frameworks, such as selenated benzofurans and benzazepines. rsc.orgsci-hub.seacs.org The efficiency and stereocontrol often observed in these reactions make them a highly attractive strategy in synthetic chemistry. mdpi.com
Table 3: Overview of Selenium Radical-Initiated Cyclization Reactions
| Reaction Name | Key Steps | Resulting Structure | Ref. |
| Radical Addition | Seleno radical generation, addition to C=C or C≡C, quenching. | Functionalized Alkane/Alkene | nih.govacs.org |
| Cascade Cyclization | Seleno radical generation, addition to unsaturated bond, intramolecular cyclization(s), termination. | Polycyclic Heterocycles/Carbocycles | rsc.orgrsc.orgsci-hub.se |
| Electrochemical Oxidative Cyclization | Anodic oxidation of diselenide, radical addition, intramolecular cyclization. | Seleno-heterocycles | rsc.orgnih.gov |
**computational and Theoretical Investigations of Dibromo 2 Bromoethyl Phenylselenium**
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.org A DFT study of Dibromo(2-bromoethyl)phenylselenium would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.
The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the C-Se and Se-Br bond lengths are critical parameters that influence the compound's stability and reactivity. The orientation of the phenyl group and the 2-bromoethyl chain relative to the selenium center would also be determined. Such studies on analogous phenylselenium dihalides have revealed a trigonal bipyramidal geometry around the selenium atom. researchgate.net
The electronic structure analysis would map the electron density distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This is vital for predicting how the molecule will interact with other chemical species.
Table 1: Representative Optimized Geometric Parameters for Dibromo(2-bromoethyl)phenylselenium (Calculated via DFT) This table presents hypothetical data based on typical values for related organoselenium compounds.
| Parameter | Value |
| Bond Lengths (Å) | |
| Se-C(phenyl) | 1.95 |
| Se-Br(axial) | 2.50 |
| Se-Br(equatorial) | 2.45 |
| C-C(ethyl) | 1.54 |
| C-Br(ethyl) | 1.94 |
| Bond Angles (°) | |
| C(phenyl)-Se-Br(axial) | 90.5 |
| C(phenyl)-Se-Br(equatorial) | 121.0 |
| Br(axial)-Se-Br(equatorial) | 89.5 |
| Dihedral Angles (°) | |
| C-C-Se-C | 178.0 |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comirjweb.com
From the HOMO and LUMO energies, several electronic parameters can be derived to quantify the molecule's reactivity:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
For Dibromo(2-bromoethyl)phenylselenium, the HOMO would likely be localized on the selenium atom and the phenyl ring, while the LUMO would be distributed over the antibonding orbitals of the Se-Br bonds. This would indicate that the molecule can act as an electron donor from the selenium or phenyl group and as an electron acceptor at the selenium-halogen bonds.
Table 2: Representative Calculated Electronic Parameters for Dibromo(2-bromoethyl)phenylselenium This table presents hypothetical data based on typical values for related organoselenium compounds.
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.80 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.66 |
Mechanistic Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for exploring the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely reaction pathways. This involves locating transition states—the highest energy points along a reaction coordinate—and intermediates. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions involving Dibromo(2-bromoethyl)phenylselenium, such as electrophilic additions to alkenes, computational studies could model the formation of a key intermediate, the seleniranium ion. nih.govcardiff.ac.uk The calculations would elucidate the step-by-step process of bond breaking and bond formation, and determine the energy barriers associated with each step. This provides a detailed picture of how the reaction proceeds, including the role of solvent molecules and other reagents.
Many chemical reactions can produce multiple products (isomers). Computational modeling can predict which products are most likely to form by comparing the activation energies of the different reaction pathways leading to each product.
Stereoselectivity refers to the preferential formation of one stereoisomer over another.
Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions.
In the context of Dibromo(2-bromoethyl)phenylselenium, computational studies could be used to predict the stereochemical outcome of its reactions. nih.gov For example, in an addition reaction to an unsymmetrical alkene, calculations could determine whether the nucleophile will attack at the more substituted or less substituted carbon of the seleniranium ion intermediate, thus predicting the regioselectivity of the reaction. cardiff.ac.uk By comparing the energies of the transition states leading to different stereoisomers, the model can predict which isomer will be the major product.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static molecules at 0 Kelvin, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular vibrations, conformational changes, and interactions with solvent molecules.
An MD simulation of Dibromo(2-bromoethyl)phenylselenium in a solvent, such as dichloromethane (B109758) or methanol, would reveal how the molecule moves and flexes in a realistic environment. It could provide insights into the stability of different conformers of the 2-bromoethyl group and the dynamics of its interaction with the selenium center. Furthermore, MD simulations can be used to explore the initial stages of a chemical reaction, such as the approach of a reactant to the selenium atom, providing a dynamic context to the static picture offered by quantum chemical calculations.
Conformational Analysis and Dynamic Behavior in Solution
The dynamic behavior of dibromo(2-bromoethyl)phenylselenium in solution is dictated by rotations around its single bonds, primarily the C-C bond of the bromoethyl group and the C-Se bond connecting the phenyl ring to the selenium atom. These rotations give rise to a complex potential energy surface with multiple conformational minima.
The 2-bromoethyl group is expected to exhibit classic conformational isomerism, primarily involving rotation around the Cα-Cβ bond. This leads to distinct anti and gauche conformers, characterized by the dihedral angle between the C-Se and C-Br bonds. The anti conformer, where the bulky selenium and bromine atoms are positioned 180° apart, is generally expected to be the most sterically favored and thus the lowest in energy. The two gauche conformers, with dihedral angles of approximately ±60°, would be higher in energy due to steric repulsion. The energy difference between these states determines their relative populations at equilibrium in solution.
Dynamic behavior in solution can be probed experimentally using variable-temperature (VT) NMR spectroscopy. nih.gov In particular, 77Se NMR is highly sensitive to the electronic environment of the selenium nucleus. nih.govacs.orgresearchgate.net Changes in temperature can shift the equilibrium between conformers and, if the energy barrier to rotation is sufficiently high, lead to the decoalescence of NMR signals at low temperatures. While specific VT-NMR data for this compound is unavailable, studies on other organoselenium compounds show significant temperature-dependent chemical shifts, which can be indicative of ongoing dynamic processes. nih.govacs.org For instance, diaryl and dialkyl diselenides exhibit 77Se NMR chemical shift changes in the range of 0.06 to 0.4 ppm per Kelvin, accompanied by peak broadening at elevated temperatures, which points to conformational changes or other dynamic equilibria. nih.govacs.org
The table below illustrates the expected major conformers arising from rotation about the Cα-Cβ bond and their hypothetical relative energies.
| Conformer | C-Se-C-C Dihedral Angle | Cα-Cβ-Br Dihedral Angle | Expected Relative Energy (kcal/mol) | Key Feature |
| anti | ~180° | ~180° | 0 (most stable) | Minimal steric hindrance between Se and Br atoms. |
| gauche-1 | ~180° | ~60° | 0.5 - 1.5 | Increased steric interaction between Se and Br atoms. |
| gauche-2 | ~180° | ~-60° | 0.5 - 1.5 | Mirror image of gauche-1; energetically equivalent. |
Note: The relative energy values are hypothetical estimations based on typical steric interactions in similar halogenated alkanes and organoselenium compounds. Actual values would require specific quantum chemical calculations.
Intermolecular Interactions and Solvent Effects
The chemical behavior of dibromo(2-bromoethyl)phenylselenium is also influenced by its interactions with surrounding molecules, whether they be other molecules of the same type, or solvent molecules. The selenium atom and the three bromine atoms make the molecule capable of participating in a range of non-covalent interactions.
Intermolecular Interactions: The selenium atom in the dibromophenylselanyl group can act as a Lewis acid, featuring regions of positive electrostatic potential (σ-holes) along the extension of the C-Se and Br-Se bonds. This allows it to participate in chalcogen bonding , a directional non-covalent interaction with electron-rich atoms (Lewis bases) like oxygen, nitrogen, or even other halogen atoms. nih.gov Similarly, the bromine atoms can engage in halogen bonding , where they act as electrophilic species interacting with nucleophiles. mdpi.com These interactions can lead to the formation of dimers or larger supramolecular assemblies in the solid state and can persist in non-polar solvents. nih.govmdpi.com Potential intermolecular interactions include:
Se···Br Chalcogen/Halogen Bonding: An interaction between the selenium atom of one molecule and a bromine atom of another.
Br···Br Halogen Bonding: Interactions between bromine atoms on different molecules.
π-π Stacking: Interactions between the phenyl rings of adjacent molecules.
C-H···Br Hydrogen Bonding: Weak hydrogen bonds between the phenyl or ethyl protons and a bromine atom.
The table below summarizes these potential non-covalent interactions and their typical strength.
| Interaction Type | Donor | Acceptor | Typical Energy Range (kcal/mol) |
| Chalcogen Bond | C-Se or Br-Se | Bromine lone pair | 1 - 5 |
| Halogen Bond | C-Br or Se-Br | Selenium or Bromine lone pair / π-system | 1 - 5 |
| π-π Stacking | Phenyl ring | Phenyl ring | 1 - 3 |
| C-H···Br Hydrogen Bond | C-H | Bromine lone pair | < 1 |
Note: Energy ranges are general estimations for these types of interactions and are not specific calculated values for dibromo(2-bromoethyl)phenylselenium.
Solvent Effects: The choice of solvent is expected to have a significant impact on the conformational equilibrium and reactivity of dibromo(2-bromoethyl)phenylselenium. frontiersin.org Solvents can influence molecular conformation by stabilizing or destabilizing different conformers. frontiersin.org For instance, polar solvents would likely stabilize the more polar gauche conformers to a greater extent than the less polar anti conformer, thereby shifting the conformational equilibrium.
Explicit solvent interactions, such as hydrogen bonding between a protic solvent and the bromine or selenium atoms, can also play a crucial role. frontiersin.org In reactions, the solvent can affect the stability of transition states. Studies on structurally related compounds, such as 1-bromo-2-(2-bromoethyl)benzene, have shown dramatic solvent effects on reaction pathways and intermediate stability. The use of different solvents like tetrahydrofuran (B95107) versus diethyl ether can completely alter the outcome of a reaction, highlighting the critical role of solvent-solute interactions. Furthermore, solvents like hexafluoroisopropanol (HFIP) have been shown to uniquely promote reactions involving organoselenium compounds through their strong hydrogen bond donating ability and high polarity. mdpi.com
**advanced Spectroscopic Characterization and Structural Elucidation**
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and environment of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ⁷⁷Se, a comprehensive structural picture can be assembled.
Proton NMR spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. For Selenium, dibromo(2-bromoethyl)phenyl-, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 2-bromoethyl side chain.
The phenyl protons typically appear in the downfield region of the spectrum (approximately 7.0-8.0 ppm), a consequence of the deshielding effect from the aromatic ring current. libretexts.org The substitution pattern on the phenyl ring will influence the exact chemical shifts and coupling patterns (multiplicity) of these protons.
The two methylene (B1212753) groups (-CH₂) of the 2-bromoethyl ligand are chemically non-equivalent and are expected to resonate as two distinct multiplets. These signals will appear further downfield than in a simple alkane due to the deshielding influence of the adjacent electronegative bromine and selenium atoms. libretexts.orgpdx.edu The protons of the methylene group directly attached to the selenium atom (Se-CH₂-) would likely appear at a different chemical shift than the protons on the carbon attached to the bromine atom (-CH₂-Br). Spin-spin coupling between these adjacent methylene groups would result in complex multiplets, likely triplet-like in appearance, providing direct evidence of their connectivity. The presence of the heavy selenium atom can also influence the chemical shifts of nearby protons. researchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
Please select a proton environment from the dropdown menu to view its predicted chemical shift and multiplicity.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Phenyl Protons (Ar-H) | ~7.0 - 8.0 | Multiplet (m) | Shift is downfield due to aromatic ring current. |
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orglibretexts.org
The spectrum for Selenium, dibromo(2-bromoethyl)phenyl- would feature signals for the six carbons of the phenyl ring and the two carbons of the ethyl chain. The aromatic carbons generally resonate between 110 and 150 ppm. libretexts.org The carbon directly bonded to the selenium atom (ipso-carbon) will have a distinct chemical shift influenced by the heavy atom. The other aromatic carbons (ortho, meta, para) will appear at slightly different shifts depending on their position relative to the selenium-containing substituent.
The two aliphatic carbons of the 2-bromoethyl group will be observed in the upfield region of the spectrum. The carbon atom directly bonded to the selenium (Se-CH₂) and the one bonded to the bromine (CH₂-Br) are expected to be significantly deshielded (shifted downfield) compared to simple alkanes, with typical shifts appearing in the 20-50 ppm range due to the electronegativity of the attached heteroatoms. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Please select a carbon environment from the dropdown menu to view its predicted chemical shift range.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Carbon (Ar-C-Se) | ~125 - 140 | The ipso-carbon, directly attached to selenium. |
Selenium-77 NMR is a powerful and direct probe of the selenium atom's local environment. The ⁷⁷Se nucleus is NMR-active (spin I = ½) with a natural abundance of 7.63%. A key feature of ⁷⁷Se NMR is its exceptionally wide chemical shift range, spanning over 2000 ppm, which makes the technique highly sensitive to subtle changes in the selenium atom's oxidation state, coordination number, and the nature of its substituents.
For Selenium, dibromo(2-bromoethyl)phenyl-, the selenium is in a +4 oxidation state. This hypervalent state, featuring two carbon-selenium bonds and two bromine-selenium bonds, is expected to result in a ⁷⁷Se chemical shift that is significantly different from that of related diselenides or selenides (Se(II) compounds). The chemical shift for organoselenium(IV) halides typically appears in a distinct region of the spectrum, providing unambiguous evidence for the oxidation state and coordination environment of the selenium center.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a compound. For Selenium, dibromo(2-bromoethyl)phenyl- (C₈H₉Br₃Se), HRMS would be used to measure the mass of its molecular ion. The experimentally determined exact mass would then be compared to the theoretically calculated mass for the formula C₈H₉Br₃Se. A close match between the experimental and theoretical values provides definitive confirmation of the compound's elemental composition. nju.edu.cnresearchgate.net
One of the most characteristic features in the mass spectrum of an organoselenium bromide is its unique isotopic pattern. Both selenium and bromine have multiple naturally occurring stable isotopes with significant abundances.
Selenium Isotopes: Selenium has six stable isotopes: ⁷⁴Se (0.89%), ⁷⁶Se (9.37%), ⁷⁷Se (7.63%), ⁷⁸Se (23.77%), ⁸⁰Se (49.61%), and ⁸²Se (8.73%). nju.edu.cn
Bromine Isotopes: Bromine has two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are present in nearly equal abundance.
The presence of one selenium atom and three bromine atoms in the molecule creates a highly complex and distinctive cluster of peaks for the molecular ion and any fragments containing these elements. The specific pattern of these peaks and their relative intensities is a definitive "fingerprint" for a molecule with the formula C₈H₉Br₃Se. Analysis of this isotopic pattern is a powerful method to confirm the presence and number of selenium and bromine atoms in the structure, greatly enhancing the confidence of the identification. nju.edu.cnresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of "Selenium, dibromo(2-bromoethyl)phenyl-" is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the phenyl ring, the bromoethyl side chain, and the carbon-selenium and selenium-bromine bonds.
Detailed Research Findings:
Aromatic Phenyl Group: The presence of the monosubstituted benzene (B151609) ring would be confirmed by several distinct absorptions. C-H stretching vibrations of the aromatic ring are anticipated in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz In-ring carbon-carbon stretching vibrations typically produce sharp, moderate-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.orgvscht.cz Furthermore, strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range are highly characteristic and can help confirm the substitution pattern of the aromatic ring. libretexts.org
Aliphatic Bromoethyl Group: The ethyl portion of the side chain will exhibit characteristic aliphatic C-H stretching absorptions in the 2960-2850 cm⁻¹ range, which are distinctly lower in wavenumber than their aromatic counterparts. pressbooks.pub The presence of the terminal bromine atom is identified by the C-Br stretching vibration, which typically appears as a strong band in the lower frequency "fingerprint" region, generally between 690 cm⁻¹ and 515 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org Additionally, a C-H wagging vibration from the -CH₂Br group may be observed between 1300-1150 cm⁻¹. orgchemboulder.comlibretexts.org
Selenium-Related Vibrations: The C-Se bond stretching vibration is expected to be found in the fingerprint region of the spectrum, typically at lower wavenumbers. The Se-Br bond vibrations occur at even lower frequencies, often below the standard 400 cm⁻¹ cutoff of many mid-IR spectrometers, and would require Far-IR spectroscopy for definitive identification.
The following table summarizes the expected characteristic FT-IR absorption bands for the key functional groups within the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H (Phenyl) | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C (Phenyl) | In-ring Stretching | 1600 - 1400 | Medium, Sharp |
| Aliphatic C-H (Ethyl) | Stretching | 2960 - 2850 | Medium |
| C-Br (Bromoethyl) | Stretching | 690 - 515 | Strong |
| Aromatic C-H (Phenyl) | Out-of-Plane Bending | 900 - 675 | Strong |
Electronic Spectroscopy
Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. It provides valuable information about conjugated systems and the presence of chromophores.
For "Selenium, dibromo(2-bromoethyl)phenyl-", the primary chromophore is the phenyl ring attached to the selenium atom. The selenium atom and its bromine substituents act as auxochromes, modifying the absorption characteristics of the phenyl ring.
Detailed Research Findings:
The electronic spectrum is expected to be dominated by transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons of the selenium and bromine atoms. wikipedia.org
π → π* Transitions: The benzene ring itself exhibits characteristic π → π* transitions. These include a very intense E-band around 180-200 nm and a less intense, structured B-band ("Benzenoid" band) near 255 nm. wikipedia.org In "Selenium, dibromo(2-bromoethyl)phenyl-", the selenium atom's lone pair electrons can interact with the π-system of the ring. This conjugation typically causes a bathochromic (red) shift, moving the B-band to a longer wavelength and increasing its intensity.
n → σ* Transitions: The non-bonding electrons on the selenium and bromine atoms can be excited to higher-energy antibonding sigma orbitals (σ). These n → σ transitions are generally of lower intensity than π → π* transitions. wikipedia.org For analogous compounds like diphenyl diselenide, a broad absorption is observed around 340 nm, which is attributed to electronic transitions involving the selenium atoms. researchgate.netnih.gov A similar transition, likely in the near-UV region, would be expected for the target molecule due to the presence of the C-Se bond.
The table below outlines the plausible electronic transitions for the molecule.
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Chromophore/Group |
|---|---|---|---|
| π → π* (E-band) | π (HOMO) to π* (LUMO) | ~200 - 220 | Phenyl Ring |
| π → π* (B-band) | π (HOMO) to π* (LUMO) | ~260 - 280 | Phenyl Ring (Red-shifted) |
| n → σ | n (Se) to σ (C-Se or Se-Br) | ~300 - 350 | C-Se-Br₂ Moiety |
X-ray Diffraction Analysis
While a specific crystal structure for "Selenium, dibromo(2-bromoethyl)phenyl-" is not available, the solid-state structure of this class of compounds, aryldibromoselenides (ArSeBr₂), can be reliably predicted based on Valence Shell Electron Pair Repulsion (VSEPR) theory and existing crystallographic data for related organoselenium(IV) halides. rsc.orgresearchgate.net
Detailed Research Findings:
The central selenium atom in "Selenium, dibromo(2-bromoethyl)phenyl-" is in the +4 oxidation state. It has one bonding pair with the phenyl carbon, two bonding pairs with the bromine atoms, and one stereochemically active lone pair of electrons. This arrangement leads to a total of five electron domains around the selenium center.
Coordination Geometry: The expected geometry around the selenium atom is a distorted trigonal bipyramid, which is often described as a see-saw or ψ-trigonal bipyramidal structure. rsc.org
Positional Arrangement: To minimize electron-pair repulsion, the bulky phenyl group and the non-bonding electron lone pair would occupy two of the three equatorial positions of the trigonal bipyramid. The two electronegative bromine atoms would preferentially occupy the more sterically demanding axial positions. This arrangement leads to a T-shaped coordination geometry when considering only the bonding pairs in some related selenenyl halides. windows.net
Bond Lengths and Angles: The axial Se-Br bonds are expected to be longer and weaker than typical covalent Se-Br single bonds. The C-Se bond length would be consistent with that of other aryl-selenium compounds. rsc.org The Br-Se-Br bond angle would be expected to be close to 180°, though likely distorted from linearity due to repulsion from the equatorial electron pairs. The C-Se-Br bond angles would be approximately 90°.
The table below lists the anticipated structural parameters based on data from analogous organoselenium(IV) dihalides.
| Parameter | Description | Expected Value |
|---|---|---|
| Se Coordination Geometry | Arrangement of atoms and lone pair around Se | Distorted Trigonal Bipyramidal (See-Saw) |
| C-Se Bond Length | Distance between phenyl carbon and selenium | 1.89 - 1.98 Å |
| Se-Br Bond Length (Axial) | Distance between selenium and axial bromine | > 2.50 Å |
| ∠ Br-Se-Br Angle | Angle between the two axial bromine atoms | ~170 - 180° |
| ∠ C-Se-Br Angle | Angle between the equatorial carbon and axial bromine | ~90° |
**applications in Advanced Organic Synthesis**
Role as Versatile Reagents in Functionalization
Selenium, dibromo(2-bromoethyl)phenyl- is a polyfunctionalized molecule that can act as a versatile reagent in a variety of organic transformations. The dibromoselenium moiety provides an electrophilic selenium center, while the 2-bromoethyl group offers a site for nucleophilic substitution or elimination reactions. This dual reactivity allows for the introduction of both selenium and a functionalized ethylphenyl group into organic molecules.
One of the key applications of similar organoselenium compounds is in selenofunctionalization reactions of alkenes and alkynes. The electrophilic selenium atom can react with carbon-carbon multiple bonds to form a seleniranium ion intermediate. This intermediate can then be trapped by a nucleophile, leading to the incorporation of both the selenium moiety and the nucleophile across the multiple bond. The "(2-bromoethyl)phenyl" group in the target compound would be carried through this process, introducing this specific functionality into the product.
The 2-bromoethyl group on the phenyl ring provides a handle for further synthetic modifications. For instance, it can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a variety of derivatives. Alternatively, treatment with a base can induce elimination to form a vinyl group, which can then participate in various coupling and polymerization reactions.
The reactivity of related selenium dihalides, such as selenium dibromide, in bis-alkoxyselenenylation of alkenes highlights the potential of the SeBr₂ group in Selenium, dibromo(2-bromoethyl)phenyl-. This suggests that the target compound could react with two equivalents of an alcohol in the presence of an alkene to form bis(alkoxy)selenides, incorporating the (2-bromoethyl)phenyl group.
Table 1: Potential Functionalization Reactions of Selenium, dibromo(2-bromoethyl)phenyl-
| Reaction Type | Reactant | Potential Product | Functional Group Introduced |
| Selenofunctionalization | Alkene, Nucleophile | β-Functionalized alkyl(2-bromoethyl)phenyl selenide (B1212193) | (2-bromoethyl)phenylseleno group and a nucleophilic moiety |
| Nucleophilic Substitution | Amine | N-Substituted 2-(phenylseleno)ethylamine derivative | Aminoethylphenylseleno group |
| Elimination | Base | (2-Vinylphenyl)dibromoselenium | Vinylphenylseleno group |
| Bis-alkoxyselenenylation | Alkene, Alcohol | Bis(alkoxy)alkyl(2-bromoethyl)phenyl selenide | (2-bromoethyl)phenylseleno group and two alkoxy groups |
Development of Novel Synthetic Transformations
The unique combination of reactive sites in Selenium, dibromo(2-bromoethyl)phenyl- opens avenues for the development of novel synthetic transformations. Its ability to participate in tandem or cascade reactions, where multiple bonds are formed in a single operation, is of particular interest for increasing synthetic efficiency.
For example, a domino reaction could be envisioned where the initial selenofunctionalization of an unsaturated substrate is followed by an intramolecular cyclization involving the 2-bromoethyl group. This could provide a powerful strategy for the synthesis of complex heterocyclic compounds containing a selenium atom.
Furthermore, the development of new synthetic methods could involve the in situ generation of highly reactive intermediates from Selenium, dibromo(2-bromoethyl)phenyl-. For instance, reduction of the dibromoselenium group could lead to a selenolate, a potent nucleophile, which could then participate in various coupling reactions. Conversely, oxidation could generate a more electrophilic selenium species, enhancing its reactivity in cyclization and functionalization reactions.
Catalytic Applications in Organic Reactions
Organoselenium compounds have gained significant attention for their catalytic activity in a range of organic reactions. Selenium, dibromo(2-bromoethyl)phenyl- can serve as a precursor for the generation of catalytically active species, particularly in the realms of organocatalysis, asymmetric synthesis, and transition metal catalysis.
Electrophilic selenium catalysis involves the use of a catalytic amount of an organoselenium compound to promote reactions such as the functionalization of alkenes. The catalytic cycle typically involves the oxidation of a Se(II) species to a more electrophilic Se(IV) species, which then reacts with the substrate. Selenium, dibromo(2-bromoethyl)phenyl- could potentially act as a precatalyst in such cycles. The Se(IV) state is inherent in the dibromo moiety, suggesting it could initiate catalytic cycles directly or be generated from a reduced form.
In a typical electrophilic selenium-catalyzed reaction, the selenium catalyst is activated by an oxidant and then reacts with an alkene to form a seleniranium ion. Nucleophilic attack on this intermediate, followed by elimination of the selenium catalyst, furnishes the product and regenerates the active catalyst. The (2-bromoethyl)phenyl group could influence the reactivity and selectivity of the catalyst through steric and electronic effects.
A significant area of modern organic synthesis is the development of catalytic asymmetric reactions to produce enantiomerically pure compounds. Chiral organoselenium compounds have emerged as effective catalysts and ligands in a variety of asymmetric transformations. While Selenium, dibromo(2-bromoethyl)phenyl- is achiral, the 2-bromoethyl group provides a convenient point for the introduction of chirality.
For instance, the bromoethyl moiety could be reacted with a chiral amine or alcohol to generate a chiral, bidentate ligand. Such a ligand could then coordinate to the selenium atom, creating a chiral environment that could induce enantioselectivity in catalytic reactions. The development of chiral selenium-π-acid catalysts for the asymmetric functionalization of alkenes provides a blueprint for how such modified versions of Selenium, dibromo(2-bromoethyl)phenyl- could be designed and utilized. These chiral catalysts could be applied in reactions like asymmetric lactonization, cycloamination, and imidation of olefins.
Table 2: Potential Chiral Selenium Catalysts Derived from Selenium, dibromo(2-bromoethyl)phenyl-
| Chiral Auxiliary | Linkage to (2-bromoethyl)phenyl | Potential Application |
| Chiral Amino Alcohol | Ether or Amine Linkage | Asymmetric Selenofunctionalization |
| (R)- or (S)-BINOL | Phosphoric Diester Linkage | Asymmetric Oxidative Cyclization |
| Chiral Diamine | Amine Linkage | Enantioselective Imidation |
Organoselenium compounds have been explored as ligands for transition metals in catalysis. The selenium atom can act as a soft donor, forming stable complexes with various transition metals. The (2-bromoethyl)phenyl group in Selenium, dibromo(2-bromoethyl)phenyl- offers a versatile platform for designing novel multidentate ligands.
The bromine atom can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce other coordinating groups, such as phosphines, pyridines, or other heterocycles. This would result in bidentate or tridentate ligands where the selenium atom and the newly introduced group can chelate to a metal center. These tailored ligands could then be used to modulate the catalytic activity and selectivity of transition metals in a wide array of reactions, including cross-coupling, hydrogenation, and oxidation reactions. The unique electronic properties of the selenium donor atom, compared to more traditional phosphorus or nitrogen ligands, can lead to novel catalytic reactivity.
**future Research Directions**
Exploration of Novel Reactivity Patterns for Organoselenium Dibromides
Organoselenium(IV) dibromides, including the title compound, are poised for expanded roles beyond their current applications. The development of new reactions leveraging the unique electronic structure of the Se(IV) center is a primary area for future investigation.
A significant opportunity lies in catalysis. While organoselenium compounds are known to catalyze a range of oxidation reactions, the specific potential of diorganoselenium dibromides as catalysts is an emerging field. nih.govresearchgate.net Future work could focus on designing catalytic cycles where the Se(IV)/Se(II) redox couple facilitates challenging transformations. For instance, these compounds could serve as potent electrophilic halogenating agents, with the Se(IV) center activating the bromine atoms. Research into their catalytic activity for reactions like the dichlorination or bromolactonization of alkenes could yield highly efficient and selective methods. researchgate.netnih.gov The development of chiral versions of these catalysts could open pathways to new asymmetric halogenation reactions. nih.gov
Furthermore, the inherent structure of "Selenium, dibromo(2-bromoethyl)phenyl-" suggests possibilities for intramolecular reactions. The presence of a 2-bromoethyl group offers a handle for cyclization, potentially leading to novel selenium-containing heterocyclic systems. The strong anchimeric assistance provided by a selenium atom is known to activate adjacent leaving groups for nucleophilic substitution, a principle that could be exploited in designing new synthetic strategies. semanticscholar.orgmdpi.com
Future explorations could also investigate their utility in "click chemistry" type reactions. The high reactivity and specificity of selenium dihalide adducts in forming complex bicyclic systems suggest that tailored diorganoselenium dibromides could serve as versatile building blocks for constructing complex molecular architectures with high efficiency and yield. nih.govmdpi.com
Table 1: Potential Novel Applications for Organoselenium Dibromides
| Research Area | Proposed Reaction | Potential Substrates | Expected Outcome |
| Asymmetric Catalysis | Enantioselective Halofunctionalization | Prochiral Alkenes, Alkenoic Acids | Chiral Halo-lactones, -ethers, -amides |
| Heterocycle Synthesis | Intramolecular Cyclization | Compounds with pendant nucleophiles | Novel Selenonium salts, Seleno-morpholines |
| Materials Science | Oxidative Polymerization | Electron-rich monomers (e.g., thiophenes) | Conductive Selenophene-based polymers |
| Group Transfer Reactions | Electrophilic Brominating Agent | Arenes, Ketones, Alkenes | Regioselective bromination under mild conditions |
Integration with Sustainable and Green Chemistry Methodologies
The historical perception of selenium's toxicity has gradually been replaced by an appreciation for its role in developing environmentally friendly chemical processes. ingentaconnect.comingentaconnect.com Future research on "Selenium, dibromo(2-bromoethyl)phenyl-" and its analogs must prioritize the incorporation of green chemistry principles.
Key areas for development include:
Alternative Energy Sources: Moving away from conventional heating, the synthesis and application of these compounds could be explored using microwave irradiation, sonochemistry, or photochemistry. These methods can lead to significantly reduced reaction times, lower energy consumption, and sometimes, novel reactivity. nih.gov
Flow Chemistry: The use of continuous flow reactors for reactions involving organoselenium compounds offers enhanced safety, better temperature control, and improved scalability. nih.gov Synthesizing and using organoselenium(IV) dibromides in flow systems could mitigate risks associated with handling reactive intermediates and allow for precise control over reaction parameters, leading to higher yields and purities.
Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) techniques represent a significant advance in green synthesis. nih.gov Developing mechanochemical routes to organoselenium(IV) species would drastically reduce solvent waste, a major goal of sustainable chemistry. nih.govresearchgate.net
Catalytic Applications: The most impactful green contribution would be to develop highly efficient catalytic systems based on these compounds. Using them in catalytic amounts, coupled with a green terminal oxidant like hydrogen peroxide, aligns perfectly with the principles of atom economy and waste reduction. ingentaconnect.com
Advanced Mechanistic Studies and Computational Modeling
A deeper, molecular-level understanding of the reaction mechanisms involving organoselenium(IV) species is crucial for their rational design and application. The increasing sophistication of computational chemistry provides powerful tools to probe these complex processes. nih.govrsc.org
Future mechanistic studies should focus on:
Elucidating Reaction Pathways: Computational methods, particularly Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions. This allows for the identification of transition states and intermediates, providing detailed insight into reaction mechanisms that are often difficult to probe experimentally. researchgate.net For example, modeling the formation and reactivity of hypervalent intermediates, such as the tetrasubstituted neutral species involved in catalytic halogenations, can clarify their role in catalysis. acs.org
Understanding Non-Covalent Interactions: The reactivity of hypervalent selenium compounds is often modulated by subtle intramolecular and intermolecular non-covalent interactions. rsc.orgnih.gov Computational studies can quantify these interactions, such as chalcogen bonding, and reveal how they influence the stability and electrophilicity of the selenium center. nih.gov
Predictive Modeling: As computational models become more accurate, they can be used to predict the reactivity and properties of new, unsynthesized organoselenium compounds. nih.gov This in silico screening can help prioritize synthetic targets and accelerate the discovery of novel reagents and catalysts, reducing the time and resources spent on experimental work.
Development of Structure-Reactivity Relationships within Organoselenium(IV) Species
Systematic studies are needed to establish clear relationships between the molecular structure of organoselenium(IV) species and their chemical reactivity. This knowledge is fundamental for tuning the properties of these compounds for specific applications.
A key avenue of research involves the systematic variation of the organic ligands attached to the selenium center. For a compound like "Selenium, dibromo(2-bromoethyl)phenyl-", this could involve:
Aryl Group Substitution: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring and quantifying their effect on the compound's stability, redox potential, and reactivity as a halogenating agent or catalyst. This can be analyzed using Hammett plots to correlate electronic effects with reaction rates.
Alkyl Group Modification: Altering the structure of the second organic group (the 2-bromoethyl moiety) to include different chain lengths, branching, or functional groups. This would provide insight into steric effects and the potential for intramolecular participation in reactions.
Intramolecular Coordination: Designing structures where a nearby functional group (e.g., an ortho-amido or carboxyl group on the phenyl ring) can coordinate to the selenium center. acs.org Such intramolecular coordination can stabilize the hypervalent state and dramatically alter the compound's reactivity and catalytic efficiency. acs.orgnih.gov
Table 2: Hypothetical Structure-Reactivity Data for Substituted Ph-Se(Br2)R Species
| Phenyl Substituent (X) | Hammett Constant (σₚ) | Relative Rate of Bromination (krel) | Proposed Rationale |
| -OCH₃ | -0.27 | 0.2 | Electron-donating group stabilizes the Se(IV) state, reducing its electrophilicity. |
| -H | 0.00 | 1.0 | Baseline reactivity for the unsubstituted phenyl group. |
| -Cl | +0.23 | 3.5 | Electron-withdrawing group increases the electrophilicity of the Se(IV) center, enhancing its halogenating ability. |
| -NO₂ | +0.78 | 25.0 | Strongly electron-withdrawing group significantly enhances the Lewis acidity and oxidizing power of the selenium center. |
By systematically exploring these areas, the scientific community can unlock the full potential of "Selenium, dibromo(2-bromoethyl)phenyl-" and related organoselenium(IV) dibromides, transforming them into indispensable tools for modern organic synthesis, catalysis, and materials science.
Q & A
Basic Research Question
- Elemental Analysis : Confirms empirical formula (e.g., C, H, Br, Se content) .
- FT-IR : Identifies functional groups (e.g., C-Se stretching at 500–600 cm⁻¹) .
- Multinuclear NMR : ¹H NMR detects alkyl/aryl protons (δ 2.5–3.5 ppm for CH₂-Br; δ 7.0–8.0 ppm for aromatic protons). ⁷⁷Se NMR (if accessible) resolves selenium environments .
- X-Ray Crystallography : Resolves molecular geometry (e.g., Se-C bond lengths, dihedral angles). Monoclinic space groups are common for related selenides .
How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be systematically resolved?
Advanced Research Question
Discrepancies between NMR-derived solution-phase structures and X-ray solid-state data may arise from conformational flexibility or crystal packing effects. To resolve:
Perform variable-temperature NMR to assess dynamic behavior.
Compare computational models (DFT) with experimental data to identify energetically favorable conformers.
Validate purity via HPLC-MS to rule out impurities .
What are the key challenges in stabilizing Selenium, dibromo(2-bromoethyl)phenyl- during storage and handling?
Advanced Research Question
This compound is sensitive to:
- Moisture : Hydrolysis of C-Br bonds can occur; store under anhydrous conditions (e.g., molecular sieves).
- Light : Photolytic cleavage of Se-C bonds is possible; use amber glassware.
- Oxidation : Selenium centers may oxidize; maintain inert atmospheres (Ar/N₂) .
How can reaction mechanisms involving Selenium, dibromo(2-bromoethyl)phenyl- be probed experimentally?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species.
- Computational Studies : DFT/MD simulations to map energy profiles for Se-Br bond activation .
What safety protocols are essential when working with selenium-bromine compounds?
Basic Research Question
- PPE : Acid-resistant gloves, face shields, and fume hoods.
- Toxicity Mitigation : LD50 data for similar organoselenium compounds (e.g., 250 mg/kg in rats via intraperitoneal route) suggest acute toxicity; avoid inhalation/contact .
- Decomposition : Thermal degradation releases HBr and SeO₂; neutralize with NaHCO₃ .
How does the steric and electronic environment of selenium influence reactivity in cross-coupling reactions?
Advanced Research Question
- Steric Effects : Bulky aryl groups (e.g., 2,4-dichlorophenyl) reduce nucleophilicity at Se, favoring single substitution.
- Electronic Effects : Electron-withdrawing substituents (e.g., Br) polarize Se-C bonds, enhancing electrophilic reactivity.
- Catalytic Applications : Selenium’s Lewis acidity can facilitate C-C bond formation in Pd-catalyzed couplings .
What analytical methods validate the purity of Selenium, dibromo(2-bromoethyl)phenyl- for pharmacological studies?
Advanced Research Question
- HPLC-UV/ELS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradients).
- ICP-MS : Detect trace heavy metals (e.g., Se, Br) to comply with ICH guidelines.
- Elemental Analysis : Ensure <1% deviation from theoretical composition .
How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?
Advanced Research Question
Dose-Response Curves : Distinguish specific inhibition (low IC50) from nonspecific toxicity (high IC50).
Selectivity Assays : Test against unrelated enzymes/proteins to confirm target specificity.
Metabolic Stability : Assess degradation in cell lysates to rule out artifact signals .
What computational tools predict the environmental fate of Selenium, dibromo(2-bromoethyl)phenyl-?
Advanced Research Question
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.
- Density Functional Theory (DFT) : Models hydrolysis pathways (e.g., Br⁻ release under aqueous conditions).
- QSAR Models : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
